molecular formula C22H23N3O3 B2659946 5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931748-77-5

5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2659946
CAS RN: 931748-77-5
M. Wt: 377.444
InChI Key: QKBZEKLLXZJVOG-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was first synthesized by AstraZeneca and has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Cycloadducts and Transformation into Tethered Structures

Research by Trofimov et al. (2017) investigated cycloadducts of 1,8-diazabicyclo[5.4.0]undec-7-ene and methyl 4-hydroxyalk-2-ynoates. This study highlights the transformation into structures where furan-2(5H)-one and caprolactam rings are linked through an aminopropane tether. Such transformations are significant in organic synthesis and could be relevant to the compound (Trofimov et al., 2017).

Therapeutic Potential of Oxadiazole and Furadiazole Compounds

Siwach and Verma (2020) explored the therapeutic potential of oxadiazole or furadiazole ring-containing derivatives, which are significant in the context of pharmaceutical applications. These compounds, including the one , may exhibit various biological activities like antibacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020).

ACE Inhibitors from Hydroxy Indanone Derivatives

Vulupala et al. (2018) designed and synthesized novel triazole derivatives as angiotensin-converting enzyme (ACE) inhibitors. These findings are relevant in the context of cardiovascular drug development and could provide insights into the potential applications of the compound (Vulupala et al., 2018).

Synthesis and Pharmacological Evaluation of Azo Dyes

Ravi et al. (2020) synthesized azo molecules using 2-aminothiazole and pyridone derivatives. These compounds demonstrated potential antimicrobial activity, indicating the relevance of such chemical structures in antimicrobial research (Ravi et al., 2020).

New Transformations in Oxazole-Carbonitrile

Shablykin et al. (2007) conducted research on 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, which is structurally related to the compound . They explored its reaction with various agents, leading to the formation of substituted pyrazole and other azole fragments, crucial for understanding the chemical behavior of similar compounds (Shablykin et al., 2007).

properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-8-17(9-7-16)26-15-18-10-11-20(27-18)21-24-19(14-23)22(28-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZEKLLXZJVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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